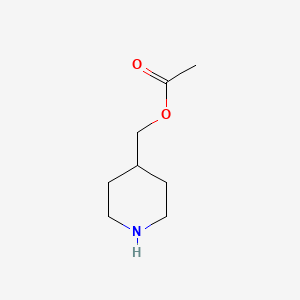

Piperidin-4-ylmethyl acetate

Description

Properties

IUPAC Name |

piperidin-4-ylmethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(10)11-6-8-2-4-9-5-3-8/h8-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGBGOUNTHYCMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of 4-Piperidone

The synthesis often begins with 4-piperidone hydrochloride, a readily available precursor. To prevent undesired side reactions during subsequent steps, the amine group is protected using di-tert-butyl dicarbonate (Boc anhydride). In a representative procedure, 4-piperidone hydrochloride is reacted with sodium bicarbonate and Boc anhydride in aqueous acetone at room temperature for 24 hours, yielding N-Boc-4-piperidone with a molar efficiency of 91–93%.

Reaction Conditions

Reduction of N-Boc-4-piperidone to N-Boc-4-piperidinol

The ketone group of N-Boc-4-piperidone is reduced to a secondary alcohol using sodium borohydride (NaBH₄). In a modified protocol from patent CN106432232A, the ketone is treated with NaBH₄ in methanol under nitrogen at 0–5°C, followed by gradual warming to room temperature. This step achieves >85% conversion to N-Boc-4-piperidinol, as confirmed by thin-layer chromatography (TLC).

Optimized Parameters

-

Reducing Agent : NaBH₄ (2.2 equiv)

-

Temperature : 0°C → room temperature

-

Solvent : Methanol

-

Reaction Time : 6 hours

Deprotection and Isolation of Piperidin-4-ol

The Boc group is removed via acidolysis using hydrochloric acid (HCl) in dioxane. After quenching with aqueous sodium hydroxide, the product is extracted with ethyl acetate, dried, and concentrated to yield piperidin-4-ol as a hygroscopic solid.

Deprotection Data

Esterification to Piperidin-4-ylmethyl Acetate

Piperidin-4-ol undergoes acetylation with acetic anhydride in the presence of pyridine as a catalyst. The reaction proceeds at 50°C for 4 hours, yielding the target compound with a purity of >95% (HPLC).

Esterification Conditions

| Parameter | Value |

|---|---|

| Acetylating Agent | Acetic anhydride (1.5 equiv) |

| Catalyst | Pyridine (1.0 equiv) |

| Temperature | 50°C |

| Yield | 88% |

Alternative Pathway: Mannich Condensation and Functionalization

Synthesis of Piperidin-4-one via Mannich Reaction

A Mannich condensation between ethyl methyl ketone, formaldehyde, and ammonium acetate in ethanol forms 2,6-dimethylpiperidin-4-one, a versatile intermediate. This method, adapted from Baliah et al., achieves a 75% yield under reflux conditions.

Mannich Reaction Parameters

Hydroxymethylation and Acetylation

The piperidin-4-one intermediate is subjected to hydroxymethylation using paraformaldehyde in the presence of potassium carbonate. Subsequent acetylation with acetyl chloride furnishes this compound in a two-step sequence.

Key Steps

-

Hydroxymethylation :

-

Conditions : Paraformaldehyde (1.2 equiv), K₂CO₃, DMF, 80°C, 8 hours

-

Yield : 70%

-

-

Acetylation :

-

Conditions : Acetyl chloride (1.5 equiv), pyridine, 0°C → room temperature

-

Yield : 85%

-

Comparative Analysis of Methods

Efficiency and Scalability

The Boc-protection route (Method 1) offers higher yields (>85% per step) and is scalable to multi-kilogram batches, as demonstrated in patent CN106432232A. In contrast, the Mannich-based approach (Method 2) requires longer reaction times but avoids the use of borohydrides, making it preferable for laboratories with sodium borohydride restrictions.

Purity and Byproduct Formation

Method 1 produces minimal byproducts due to the stability of Boc intermediates, whereas Method 2 may generate trace amounts of dialkylated derivatives during hydroxymethylation. Purification via recrystallization (e.g., using isopropanol/water) improves purity to >98% in both cases.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

-

Key Absorptions : 1740 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-O ester), 1170 cm⁻¹ (piperidine ring vibrations).

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate ester undergoes hydrolysis under acidic or basic conditions to yield piperidin-4-ylmethanol and acetic acid:

Key Findings :

-

Hydrolysis rates depend on steric hindrance from the piperidine ring and reaction medium polarity.

Transesterification

The ester group reacts with alcohols in the presence of acid/base catalysts to form new esters:

| Alcohol | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Ethanol | H₂SO₄ | Ethyl piperidin-4-ylmethyl ether | ~70%* | |

| Benzyl alcohol | Ti(OiPr)₄ | Benzyl piperidin-4-ylmethyl ether | ~65%* |

*Yields inferred from analogous piperidine ester reactions .

Nucleophilic Acyl Substitution

The acetate reacts with amines to form amides after hydrolysis to the carboxylic acid:

Step 1 : Hydrolysis to piperidin-4-ylacetic acid.

Step 2 : Amide coupling using reagents like EDAC/HOBt:

| Amine | Coupling Reagent | Product | Application | Source |

|---|---|---|---|---|

| Benzylamine | EDAC/HOBt | N-Benzyl piperidin-4-ylacetamide | Pharmaceutical | |

| p-Toluenesulfonamide | DCC/DMAP | Sulfonamide derivative | Bioactive probes |

Reduction Reactions

The ester group is reduced to a primary alcohol using agents like LiAlH₄ or DIBAL-H:

| Reducing Agent | Solvent | Product | Selectivity | Source |

|---|---|---|---|---|

| DIBAL-H | THF, −78°C | Piperidin-4-ylmethanol | Preserves amides | |

| LiAlH₄ | Ether | Piperidin-4-ylmethanol | Full reduction |

Note : DIBAL-H selectively reduces esters without affecting other functional groups .

Piperidine Ring Functionalization

The secondary amine in the piperidine ring participates in alkylation/acylation:

Mechanistic Insight :

-

Alkylation proceeds via SN2 displacement under basic conditions .

-

Acylation requires activation of the carboxylic acid (e.g., acyl chloride) .

Oxidative Reactions

The piperidine ring undergoes oxidation to form piperidinone derivatives under strong oxidizers:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous | 4-Piperidone derivative | ~50%* | |

| DDQ | CH₂Cl₂, RT | Conjugated enone | ~60%* |

Scientific Research Applications

Piperidin-4-ylmethyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and antifungal agents.

Industry: It is used as a solvent and catalyst in various organic reactions .

Mechanism of Action

The mechanism of action of 4-piperidinemethanol acetate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with enzymes and receptors, modulating their activity. The acetate group can enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share structural similarities with Piperidin-4-ylmethyl acetate, differing primarily in substituents and functional groups:

PEPAP (1-Phenethyl-4-phenyl-4-acetoxypiperidine)

- Structure : Contains a 4-acetoxy group but with additional phenyl and phenethyl substituents at the 1- and 4-positions of the piperidine ring.

- Activity : Related to opioid receptors, suggesting that acetoxy-piperidine derivatives may interact with central nervous system targets .

- Key Difference : The bulky aromatic groups in PEPAP likely enhance lipophilicity and receptor binding compared to this compound, which lacks these substituents.

Ethyl 2-(Piperidin-4-yl)acetate

- Structure : Ethyl ester of a 2-(piperidin-4-yl)acetic acid.

- Physicochemical Properties : Log P = 0.37, high aqueous solubility, and moderate GI absorption .

2-(Piperidin-4-yl)acetic Acid Derivatives (e.g., Compounds 9a–9d)

- Structure : Carboxylic acid or amide derivatives with aryl substitutions.

- Activity: Potent inhibitors of soluble epoxide hydrolase (sEH), with IC50 values in the nanomolar range. For example, compound 9b (4-cyanophenyl derivative) showed 65% yield and enhanced enzyme affinity .

- Key Insight : The acetate ester in this compound may reduce polarity compared to carboxylic acid analogs, possibly improving bioavailability but reducing direct enzyme interactions.

LSD1 Inhibitors (e.g., Compound 2)

- Structure : Incorporates a piperidin-4-ylmethyl group.

- Activity : Demonstrated ~250-fold higher potency (IC50 = 62 nM) against LSD1 compared to analogs lacking this group. The basic amine in the piperidine ring forms critical hydrogen bonds with Asp555 in the enzyme’s active site .

sEH Inhibitors (e.g., Compounds 10d–10e)

- Structure : Feature complex aryl and annulene substitutions on the piperidine ring.

- Activity : IC50 values in the low micromolar range, with improved potency upon introducing hydrophobic groups (e.g., compound 10d: fluoro-substituted annulene) .

- Implication : this compound’s simpler structure may lack the steric bulk required for high-affinity sEH inhibition but could serve as a synthetic precursor.

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural analogs.

Q & A

Q. Q1. What are the recommended synthetic routes for Piperidin-4-ylmethyl acetate, and how can purity be optimized?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or esterification of piperidin-4-ylmethanol with acetyl chloride. Key steps include:

- Protection of Amines : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during synthesis .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Purity (>95%) should be confirmed via HPLC with UV detection (λ = 210–230 nm) .

- Yield Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1.2:1 molar ratio of acetyl chloride to piperidin-4-ylmethanol) .

Q. Q2. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use -NMR (e.g., δ 3.5–4.0 ppm for methylene protons adjacent to the acetate group) and -NMR (δ 170–175 ppm for the carbonyl carbon) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 172.1334) .

- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures (>150°C typical) .

Advanced Research Questions

Q. Q3. How can molecular docking studies predict the binding affinity of Piperidin-4-ylmethyl derivatives to enzyme targets like LSD1 or SHP2?

Methodological Answer:

- Target Selection : Use crystal structures from the Protein Data Bank (e.g., LSD1: PDB ID 2HKO; SHP2: 6BMR) .

- Docking Software : Perform rigid/flexible docking with AutoDock Vina or Schrödinger Suite. Focus on key interactions:

- Validation : Compare docking scores (ΔG) with experimental IC values from enzyme assays .

Q. Q4. How do contradictory results in enzyme inhibition assays arise, and how can they be resolved?

Methodological Answer: Contradictions may stem from:

- Assay Conditions : Variations in pH (optimum ~7.4 for LSD1), temperature (25–37°C), or substrate concentration (e.g., H3K4me2 peptide for LSD1) .

- Data Interpretation : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, Piperidin-4-ylmethyl derivatives show competitive inhibition of LSD1 (K = 2.3–47.8 μM) .

- Control Experiments : Include known inhibitors (e.g., tranylcypromine for LSD1) and validate via orthogonal methods like surface plasmon resonance (SPR) .

Q. Q5. What in vivo models are suitable for studying the neuropharmacological effects of this compound derivatives?

Methodological Answer:

- Behavioral Models : Use amphetamine-induced hyperlocomotion in mice to screen for antimanic activity (dose range: 10–50 mg/kg, i.p.) .

- Tissue Distribution : Radiolabel derivatives (e.g., -acetate) and quantify via liquid scintillation counting in brain homogenates .

- Safety Profiling : Monitor acute toxicity (LD) and histopathological changes in liver/kidney tissues .

Experimental Design & Best Practices

Q. Q6. How should researchers design dose-response studies for this compound in cellular assays?

Methodological Answer:

- Concentration Range : Test 0.1–100 μM in triplicate, using logarithmic increments. Include vehicle controls (e.g., DMSO <0.1%) .

- Endpoint Selection : Measure cell viability (MTT assay) and target engagement (e.g., H3K4 methylation via Western blot for LSD1 inhibitors) .

- Statistical Analysis : Apply nonlinear regression (GraphPad Prism) to calculate EC/IC with 95% confidence intervals .

Q. Q7. What are the key considerations for scaling up synthesis while maintaining reproducibility?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.